molecular formula C14H25N3O3 B6223140 tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate CAS No. 2763776-03-8

tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate

Cat. No.: B6223140
CAS No.: 2763776-03-8
M. Wt: 283.37 g/mol
InChI Key: PNCDKXVPTKENKY-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate: . Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate typically involves the reaction of piperidine-4-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmacological Studies

tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Notably, derivatives of this compound have shown promise as Janus kinase (JAK) inhibitors, which are critical in the treatment of autoimmune diseases and certain cancers .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its structure allows for further modifications to create a variety of derivatives that can be tailored for specific bioactivities. Researchers utilize it as a building block for synthesizing more complex molecules that exhibit desired pharmacological effects .

Neuroscience Research

The piperidine moiety present in the compound is significant in neuroscience research, particularly in the study of neurotransmitter systems. Compounds with similar structures have been explored for their roles as modulators of neurotransmitter receptors, which can lead to advancements in treatments for neurological disorders .

Case Studies

Study TitleObjectiveKey Findings
JAK Inhibition by Piperidine DerivativesTo evaluate the efficacy of piperidine-based compounds as JAK inhibitorsThe study found that certain derivatives exhibited high selectivity and potency against JAK1, indicating potential for treating inflammatory diseases .
Synthesis of Azetidine DerivativesTo explore the synthesis pathways of azetidine-containing compoundsThe research demonstrated efficient synthetic routes using this compound as a precursor, yielding novel compounds with enhanced biological activity .
Neurotransmitter ModulationInvestigating the effects of piperidine derivatives on neurotransmitter receptorsResults indicated that modifications to the tert-butyl carbamate structure led to increased binding affinity at certain receptor sites, suggesting potential therapeutic applications in neuropharmacology .

Mechanism of Action

The mechanism by which tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-tert-Butoxycarbonyl-4-piperidone

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness: . Its unique combination of functional groups and molecular architecture makes it distinct from other similar compounds.

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Properties

CAS No.

2763776-03-8

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-11-8-17(9-11)12(18)10-4-6-15-7-5-10/h10-11,15H,4-9H2,1-3H3,(H,16,19)

InChI Key

PNCDKXVPTKENKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(=O)C2CCNCC2

Purity

95

Origin of Product

United States

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